molecular formula C24H21FN2O4 B2933925 2-{1-[3-(4-fluorophenoxy)benzoyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione CAS No. 1904317-28-7

2-{1-[3-(4-fluorophenoxy)benzoyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione

Cat. No.: B2933925
CAS No.: 1904317-28-7
M. Wt: 420.44
InChI Key: HLPDUOWUCHUYHM-UHFFFAOYSA-N
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Description

2-{1-[3-(4-fluorophenoxy)benzoyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorophenoxy group, a benzoyl group, and an azetidinyl group, making it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[3-(4-fluorophenoxy)benzoyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the azetidinyl intermediate, followed by the introduction of the benzoyl and fluorophenoxy groups under controlled conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product’s purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction conditions, such as temperature, pressure, and reaction time, to achieve high efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product’s quality and consistency.

Chemical Reactions Analysis

Types of Reactions

2-{1-[3-(4-fluorophenoxy)benzoyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties and reactivity.

    Reduction: Reduction reactions can modify the compound’s functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-{1-[3-(4-fluorophenoxy)benzoyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules, aiding in the development of new materials and catalysts.

    Biology: It serves as a probe for studying biological processes and interactions at the molecular level.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and advanced materials, contributing to innovations in various industrial sectors.

Mechanism of Action

The mechanism of action of 2-{1-[3-(4-fluorophenoxy)benzoyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-[1-[3-(4-fluorophenoxy)benzoyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2O4/c25-16-8-10-18(11-9-16)31-19-5-3-4-15(12-19)22(28)26-13-17(14-26)27-23(29)20-6-1-2-7-21(20)24(27)30/h1-5,8-12,17,20-21H,6-7,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLPDUOWUCHUYHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)C4=CC(=CC=C4)OC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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